[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Herbimycin C(cas 91700-92-4) is a minor analogue of the herbimycin complex isolated from Streptomyces hygroscopicus. Herbimycin C possesses potent antitumor activity and converts Rous sarcoma virus-infected rat kidney cells into normal cells. Until now limited access has restricted a full investigation of the properties of herbimycin C. Research on related metabolites, herbimycin A and geldanamycin, has stimulated intensive interest in this class as selective antitumor agents and for prolonging the viability of tissue-cultured cells and organs.
Brand Name:
Vulcanchem
CAS No.:
91700-92-4
VCID:
VC0015232
InChI:
InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18+,22-,23-,24+,26-,27-/m1/s1
SMILES:
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC
Molecular Formula:
C29H40N2O9
Molecular Weight:
560.6 g/mol
[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
CAS No.: 91700-92-4
Reference Standards
VCID: VC0015232
Molecular Formula: C29H40N2O9
Molecular Weight: 560.6 g/mol
CAS No. | 91700-92-4 |
---|---|
Product Name | [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
Molecular Formula | C29H40N2O9 |
Molecular Weight | 560.6 g/mol |
IUPAC Name | [(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
Standard InChI | InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18+,22-,23-,24+,26-,27-/m1/s1 |
Standard InChIKey | DWFFHRSGCPBMKD-OZVZJJIRSA-N |
Isomeric SMILES | C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES | CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |
Canonical SMILES | CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |
Appearance | Yellow solid |
Description | Herbimycin C(cas 91700-92-4) is a minor analogue of the herbimycin complex isolated from Streptomyces hygroscopicus. Herbimycin C possesses potent antitumor activity and converts Rous sarcoma virus-infected rat kidney cells into normal cells. Until now limited access has restricted a full investigation of the properties of herbimycin C. Research on related metabolites, herbimycin A and geldanamycin, has stimulated intensive interest in this class as selective antitumor agents and for prolonging the viability of tissue-cultured cells and organs. |
Synonyms | Antibiotic TAN 420D |
Reference | The structure and cytocidal activity of herbimycin C. Shibata K. et al. J. Antibiot. 1986, 39, 1630. Natural product origins of Hsp90 inhibitors. Uehara Y. Curr. Cancer Drug Targets 2003, 3, 325. Inducement of thermotolerance with benzoquinonoid ansamycins. Welch W.J. 2000 US Patent 6015659. |
PubChem Compound | 6438544 |
Last Modified | Nov 11 2021 |
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